(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S/c1-16-4-8-18(9-5-16)23-26-24-28(27-23)19(15-32-24)12-13-25-22(29)11-7-17-6-10-20(30-2)21(14-17)31-3/h4-11,14-15H,12-13H2,1-3H3,(H,25,29)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCWRFCSCJCXJX-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C=CC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)/C=C/C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide is a hybrid molecule that integrates multiple pharmacophores known for their biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of the target compound involves a multi-step process that combines various organic reactions. The key steps include:
- Formation of the Thiazole Ring : The thiazole moiety is synthesized through a cyclization reaction involving appropriate precursors.
- Acrylamide Formation : The acrylamide linkage is introduced via an amide coupling reaction.
- Dimethoxyphenyl Substitution : The incorporation of the 3,4-dimethoxyphenyl group is achieved through electrophilic aromatic substitution.
The final product is purified using column chromatography and characterized by NMR and mass spectrometry.
Anticancer Properties
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably:
- In Vitro Studies : The compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.21 to 6.0 nM across different cancer cell lines, indicating potent effects comparable to established chemotherapeutics like CA-4 .
- Mechanism of Action : The compound's mechanism involves disruption of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This was evidenced by flow cytometry analysis showing increased sub-G1 populations in treated cells .
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties through inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. Studies indicate that it downregulates COX-2 expression and reduces prostaglandin synthesis, contributing to its therapeutic potential in inflammatory diseases .
Antimicrobial Activity
Preliminary assessments have shown that the compound possesses antimicrobial properties against a range of bacterial strains. Its efficacy appears to be linked to the thiazole ring's ability to interact with bacterial cell membranes, disrupting their integrity .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Dimethoxy Substituents : The presence of 3,4-dimethoxy groups enhances lipophilicity and cellular uptake.
- Thiazole Integration : The thiazole moiety contributes to the overall stability and biological activity by facilitating interactions with target proteins.
- Acrylamide Linkage : This linkage plays a vital role in binding affinity towards biological targets such as enzymes involved in cancer progression.
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Hepatocellular Carcinoma : In vivo experiments on Balb/c mice bearing hepatocellular carcinoma showed that treatment with the compound led to significant tumor regression compared to control groups .
- Inflammatory Disease Model : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema and lower levels of inflammatory mediators .
Scientific Research Applications
Synthesis and Structural Insights
The compound is synthesized through a multi-step process involving the reaction of thiazole and triazole derivatives with appropriate aromatic substituents. The structural features of this compound suggest that it may possess significant biological activity due to the presence of heterocyclic moieties known for their pharmacological properties.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiazole and triazole scaffolds. For instance, thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The incorporation of the (3,4-dimethoxyphenyl) group may enhance these effects due to its electron-donating properties, which can stabilize reactive intermediates during biological interactions .
Antidiabetic Properties
The compound's structural similarity to known antidiabetic agents suggests potential efficacy in glucose regulation. Research on related compounds indicates that thiazole and triazole derivatives can modulate insulin signaling pathways and improve glycemic control in diabetic models . The specific interactions of (E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide with key enzymes involved in glucose metabolism warrant further investigation.
Case Study 1: Antitumor Screening
A recent study evaluated a series of thiazole-containing compounds for their antitumor activity. The results indicated that modifications to the phenyl group significantly affected cytotoxicity against breast cancer cells. The study concluded that compounds similar to this compound could be promising candidates for further development as anticancer agents .
Case Study 2: Antidiabetic Activity Assessment
Another investigation focused on the metabolic effects of thiazole derivatives in diabetic rat models. Compounds were tested for their ability to lower blood glucose levels and improve insulin sensitivity. Results showed that certain derivatives exhibited significant antidiabetic effects comparable to established medications. This suggests that this compound may also possess similar properties worth exploring .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Key Comparative Insights
Substituent Effects on Bioactivity and Function
- In contrast, hydroxyl groups (e.g., in ACR-2/3) may facilitate hydrogen bonding with metal surfaces, as seen in corrosion inhibition .
Heterocyclic Systems :
- The thiazolo-triazole core distinguishes the target compound from simpler benzothiazole derivatives (e.g., ). The fused triazole-thiazole system likely increases rigidity and thermal stability, which could benefit applications in high-temperature environments or enzyme active sites requiring precise steric interactions.
- Piperazine-dihydrofuran derivatives demonstrate that nitrogen-rich heterocycles enhance acetylcholinesterase inhibition, suggesting the target compound’s triazole moiety may confer similar advantages.
Corrosion Inhibition Potential
- ACR-2 and ACR-3 achieve >84% efficiency as copper corrosion inhibitors via adsorption mechanisms involving polar acrylamide groups and aromatic π-electrons . The target compound’s dimethoxyphenyl and p-tolyl groups could amplify these effects by increasing electron density and surface coverage.
Antimicrobial and Enzyme Inhibition
- Benzothiazole acrylamides (e.g., ) are synthesized for antimicrobial purposes, though activity data are lacking. The target compound’s thiazolo-triazole system may improve membrane penetration or disrupt bacterial enzymes.
Polymerization and Material Science
- AHPTXs demonstrate that acrylamide derivatives with extended conjugation (e.g., thiazolo-triazole) can enhance photoinitiation efficiency. The target compound’s structure may similarly serve as a photoactive crosslinker.
Q & A
Basic Question: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Methodological Answer:
Synthesis optimization requires careful control of reaction conditions, including:
- Temperature and pH : Adjustments to prevent side reactions (e.g., hydrolysis of the acrylamide moiety) and enhance cyclization efficiency. For example, highlights the use of sodium hydride in dimethylformamide (DMF) at 80°C for similar triazole-thiazole systems .
- Solvent Selection : Polar aprotic solvents like DMF or ethanol improve solubility of intermediates, as noted in for analogous thiadiazole derivatives .
- Monitoring Techniques : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and isolating pure products .
Basic Question: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the thiazolo-triazole core and acrylamide linkage. emphasizes coupling constants to verify (E)-configuration in acrylamide derivatives .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for distinguishing regioisomers .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in acrylamide at ~1650 cm⁻¹) .
- HPLC with UV/Vis Detection : Ensures >95% purity, as described in for related triazolopyridazines .
Advanced Question: How do electron-donating and withdrawing groups in the compound's structure influence its reactivity and interaction with biological targets?
Methodological Answer:
- Substituent Effects :
- The 3,4-dimethoxyphenyl group (electron-donating) enhances π-π stacking with aromatic residues in enzyme active sites, as observed in for chlorophenyl analogs .
- The p-tolyl group on the thiazole ring increases lipophilicity, improving membrane permeability but potentially reducing solubility .
- Biological Target Interactions : Computational docking (e.g., AutoDock Vina) can predict binding modes to kinases or GPCRs, leveraging structural data from and on triazole-thiadiazine systems .
Advanced Question: What computational approaches are recommended to model the binding affinity of this acrylamide derivative with potential enzyme targets?
Methodological Answer:
- Molecular Docking : Use software like Schrödinger Suite or GOLD to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). highlights the importance of halogen bonding with 4-chlorophenyl groups in similar compounds .
- Molecular Dynamics (MD) Simulations : AMBER or CHARMM force fields assess stability of ligand-protein complexes over 100-ns trajectories, identifying key residues for mutagenesis studies .
- Free Energy Perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, guiding SAR optimization .
Advanced Question: How can researchers resolve discrepancies in biological activity data observed across different in vitro assays?
Methodological Answer:
- Assay Standardization : Normalize cell viability assays (e.g., MTT vs. ATP-luminescence) using ’s protocol for thiophene-acrylamide analogs .
- Control Experiments : Include positive controls (e.g., staurosporine for apoptosis) and verify compound stability under assay conditions via LC-MS .
- Data Normalization : Use Z’-factor analysis to quantify assay robustness, as applied in for imidazo-triazole derivatives .
Advanced Question: What strategies are effective in designing derivatives to improve metabolic stability without compromising bioactivity?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) on the dimethoxyphenyl ring to enhance oral bioavailability, inspired by ’s oxalamide modifications .
- Functional Group Replacement : Substitute the acrylamide’s α,β-unsaturated bond with a bioisostere (e.g., sulfonamide) to reduce Michael acceptor reactivity, as in ’s thiadiazole-triazine hybrids .
- Metabolic Soft Spots : Use hepatic microsome assays to identify vulnerable sites (e.g., demethylation of methoxy groups) and introduce fluorine or deuterium to block oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
